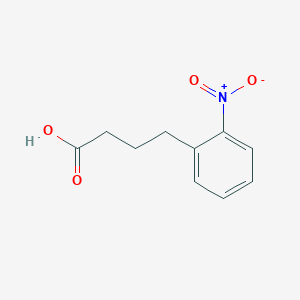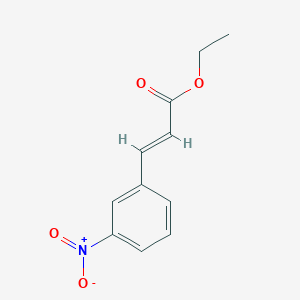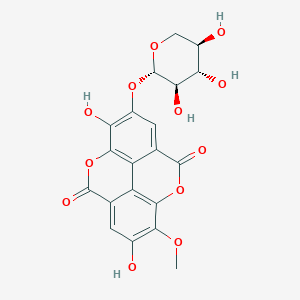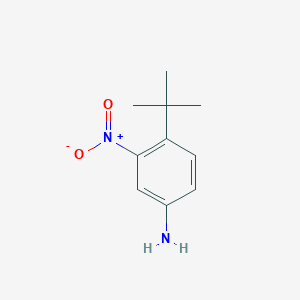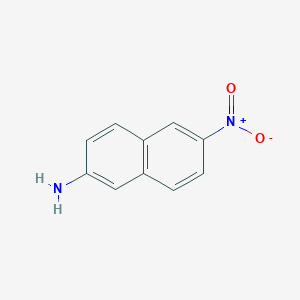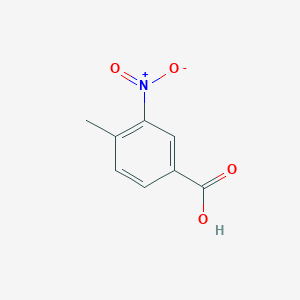
2-(甲基(4-硝基苯基)氨基)乙醇
概述
描述
“2-(Methyl(4-nitrophenyl)amino)ethanol” is a chemical compound that appears as an orange powder . It is a useful compound for dyeing keratin material and is used in hair dye composition .
Molecular Structure Analysis
The molecular formula of “2-(Methyl(4-nitrophenyl)amino)ethanol” is C9H12N2O3. The average mass is 196.2 g/mol. The structure of the compound includes a nitrophenyl group attached to an ethanol molecule via an amino linkage .Physical And Chemical Properties Analysis
“2-(Methyl(4-nitrophenyl)amino)ethanol” has a density of 1.4±0.1 g/cm3 . The boiling point is 462.4±40.0 °C at 760 mmHg . The compound has 6 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .科学研究应用
Pharmaceutical Applications
2-(Methyl(4-nitrophenyl)amino)ethanol, also known as 2-(N-methyl-4-nitroanilino)ethanol, is a versatile compound with several applications in the pharmaceutical industry. It serves as an intermediate in the synthesis of various drugs, including anti-cancer, anti-inflammatory, and anti-viral agents. The compound’s high purity, stability, and low toxicity make it an ideal starting material for synthesizing new molecules with improved pharmacological properties .
Industrial Applications
In the industrial sector, this compound is used as an intermediate in organic synthesis and as a hair dye intermediate. Its chemical properties are leveraged for manufacturing products that require precise chemical reactions .
Chemical Synthesis Applications
The compound is also utilized in chemical synthesis processes. It is involved in the preparation of other complex compounds and serves as a building block in various synthetic pathways. The detailed synthesis routes and experimental outcomes are documented for research and development purposes.
安全和危害
作用机制
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various drugs , suggesting that its targets could be diverse and dependent on the specific drug it contributes to.
Mode of Action
As an intermediate in drug synthesis , its mode of action is likely related to its chemical structure and the way it interacts with other compounds during synthesis. More research is needed to fully understand its interactions with its targets and any resulting changes.
Biochemical Pathways
Given its role as an intermediate in drug synthesis , it may be involved in various biochemical pathways depending on the final drug product
Result of Action
As an intermediate in the synthesis of various drugs , its effects would likely be seen in the activity of the final drug product. More research is needed to describe these effects in detail.
属性
IUPAC Name |
2-(N-methyl-4-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUZCAZXFREZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404118 | |
| Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(4-nitrophenyl)amino)ethanol | |
CAS RN |
18226-16-9 | |
| Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[methyl(4-nitrophenyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

